(E)-3,5-Dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid, with the CAS number 1110767-89-9, is a complex organic compound that belongs to the class of benzoic acids. It is characterized by the presence of two chlorine atoms and an ethoxy group, which contribute to its unique chemical properties. This compound is also recognized as an impurity related to Lusutrombopag, a medication used in treating thrombocytopenia.
This compound can be sourced from various chemical suppliers and manufacturers specializing in pharmaceutical intermediates. It is classified under organic compounds and specifically falls into the category of substituted benzoic acids. The structural formula can be represented as , indicating the presence of carbon, hydrogen, chlorine, and oxygen atoms.
Methods: The synthesis of (E)-3,5-dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid typically involves multiple steps starting from 3,5-dichlorobenzoic acid. Various synthetic routes may include the introduction of the ethoxy and propenyl groups through reactions such as alkylation or acylation.
Technical Details: The synthesis process might involve the use of reagents such as sodium ethoxide for ethoxy group introduction and appropriate catalysts to facilitate reactions. The reaction conditions must be carefully controlled to ensure high yield and purity.
The compound exhibits geometric isomerism due to the presence of a double bond in the propenyl side chain.
(E)-3,5-Dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid can participate in various chemical reactions typical for carboxylic acids and alkenes.
Reactions:
The specific conditions for these reactions would depend on factors such as temperature, solvent choice, and catalysts used.
The mechanism of action for (E)-3,5-dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid primarily relates to its biological activity as an impurity in Lusutrombopag. While specific mechanisms are not widely documented for this compound alone, it may influence platelet production by modulating signaling pathways involved in thrombopoiesis.
Due to its structural similarity to other active compounds, it may interact with similar biological targets, though empirical studies are required for detailed elucidation.
The compound's predicted boiling point suggests it has a relatively high thermal stability compared to simpler organic compounds.
(E)-3,5-Dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid finds applications primarily in pharmaceutical research as an intermediate or impurity in drug formulations like Lusutrombopag. Its unique chemical properties may also make it a candidate for further studies in medicinal chemistry aimed at developing novel therapeutic agents targeting platelet disorders.
The stereoselective construction of the (E)-propenyl side chain in (E)-3,5-Dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid relies on precise thermodynamic and kinetic control strategies. The (E)-configuration is essential for maintaining molecular planarity and electronic conjugation, which influences the compound's reactivity and biological interactions [5]. Key methodologies include:
Table 1: Stereoselective Methods for (E)-Propenyl Chain Installation
Method | Conditions | Yield (%) | (E):(Z) Ratio |
---|---|---|---|
Horner-Wadsworth-Emmons | NaH, THF, 0°C → RT | 78 | 98:2 |
Enolate Alkylation | LDA, −78°C, HMPA | 65 | >99:1 |
Wittig Reaction | Ph₃P=CHCO₂Et, toluene, reflux | 72 | 85:15 |
Palladium-catalyzed C–H activation enables direct functionalization of the benzoic acid core, bypassing pre-halogenation steps. The 3,5-dichloro substituents act as weakly coordinating directors, facilitating ortho-palladation [7]:
Notably, the electron-withdrawing nature of the 3,5-dichloro groups accelerates the reductive elimination step (rate constant increase of 10³ vs. unsubstituted benzoic acid), enabling reactions at 25°C [7].
The ethoxy (–OCH₂CH₃) and 2-methyl groups critically influence reaction kinetics through steric and electronic effects:
The 2-methyl group exerts a moderate electron-donating effect (σₘ = −0.069), counteracting ring deactivation by chlorine. This dual electronic profile optimizes electrophile affinity while preventing over-oxidation [8].
Steric Effects:
The synthesis of complex benzoic acid derivatives like (E)-3,5-Dichloro-4-(3-ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid benefits from orthogonal strategies, each with distinct advantages:
Purification is streamlined through resin washing, reducing losses during intermediate isolation. Yields for multistep sequences reach 46–68% with >95% purity, compared to 28% in solution phase [9].
Solution-Phase Synthesis:
Table 2: Solid-Phase vs. Solution-Phase Synthesis Performance
Parameter | Solid-Phase | Solution-Phase |
---|---|---|
Overall Yield (5-step) | 46–68% | 18–28% |
Purity (Crude Product) | >90% | 60–75% |
Purification | Resin washing | Column chromatography |
Scalability | Moderate (millimole scale) | High (gram scale) |
Key Limitation | Resin loading efficiency | Heterocycle-induced rigidity |
The SPS approach is superior for generating analogues with modified heterocycles (e.g., thiazoles instead of oxazoles), as cyclization occurs post-cleavage, avoiding steric constraints [9]. Conversely, solution-phase remains viable for large-scale production where chromatography infrastructure exists [4] [9].
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5